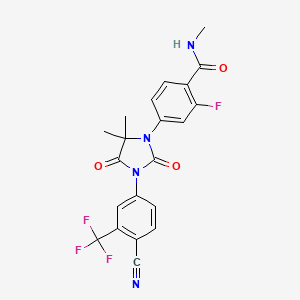

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide

Description

The compound, commonly known as enzalutamide (MDV-3100), is a nonsteroidal androgen receptor (AR) antagonist approved for metastatic castration-resistant prostate cancer (mCRPC) and investigated for AR-positive triple-negative breast cancer (TNBC) . Its structure features a 4-cyano-3-(trifluoromethyl)phenyl group linked to a 5,5-dimethyl-2,4-dioxoimidazolidin-1-yl core and a 2-fluoro-N-methylbenzamide moiety, which collectively enhance AR binding and nuclear translocation inhibition . Enzalutamide’s amorphous form (patented in 2014) improves bioavailability and stability, supporting its therapeutic efficacy in resistant cancers .

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQXCBJXGZMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-18-3 | |

| Record name | Oxo-enzalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXO-ENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286CC9ZV3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This article aims to summarize the available data on its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.

- Molecular Formula : CHFNOS

- Molecular Weight : 446.45 g/mol

- CAS Number : 915087-16-0

- Purity : >95% (HPLC)

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following sections detail specific findings related to its activity.

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay across various human cancer cell lines, including leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231). The results are summarized in Table 1.

| Cell Line | IC (μM) | Reference Compound |

|---|---|---|

| HL-60 | 0.22 | Sorafenib |

| A549 | 0.34 | PAC-1 |

| MDA-MB-231 | 0.41 | Sorafenib |

Table 1: Cytotoxicity of the compound against various cancer cell lines.

The compound demonstrated potent cytotoxicity with IC values significantly lower than those of established chemotherapeutics, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to a marked increase in apoptotic cells in the LNCaP prostate cancer cell line, with apoptosis rates rising from 2.76% in control to 19.22% after treatment with 10 μM of the compound .

Additionally, structure-activity relationship (SAR) studies suggest that substituents such as trifluoromethyl groups enhance potency by increasing lipophilicity and facilitating cellular uptake .

Case Studies

Several studies have explored the biological activity of similar compounds featuring the imidazolidinone scaffold. For instance, a recent study evaluated a series of derivatives for their anti-proliferative effects against prostate cancer cell lines. The findings indicated that compounds with electron-withdrawing groups exhibited improved activity compared to their unsubstituted counterparts .

Comparative Analysis

Comparative studies highlighted that compounds with similar structural features but different substituents showed varying degrees of potency. For example, compounds with trifluoromethyl substitutions consistently outperformed those without such modifications.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues and Mechanism of Action

Enzalutamide Hybrids (Compounds 2-75 and 1005)

These derivatives combine enzalutamide’s AR-targeting scaffold with suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor (HDACi), to address enzalutamide resistance . Key modifications include:

- Compound 2-75: Incorporates a hydroxyaminoheptyl chain for weakened HDAC inhibition (IC₅₀ > 10 μM vs. SAHA’s 0.02–0.05 μM) but enhanced HSP90/AR degradation.

- Compound 1005 : Features an acrylamide-hydroxamic acid group, reducing nuclear HDAC activity while maintaining AR antagonism.

SAHA (Vorinostat)

A pan-HDAC inhibitor, SAHA induces histone hyperacetylation but lacks AR-targeting specificity. Unlike enzalutamide hybrids, SAHA’s broad activity correlates with higher toxicity, limiting its utility in prostate cancer .

Pesticide-Related Benzamides

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) share benzamide backbones but lack therapeutic relevance due to divergent targets (e.g., fungal succinate dehydrogenase inhibition).

Functional Efficacy in Resistant Cancers

- Efficacy in AR+ TNBC is attributed to AR pathway blockade .

- Hybrids 2-75/1005 : Degrade both AR and HSP90, overcoming enzalutamide resistance in C4-2 prostate cancer cells. Compound 2-75 induces α-tubulin hyperacetylation (HDAC6 substrate) without significant histone H3/H4 effects, minimizing toxicity .

- SAHA : Reduces AR/HSP90 levels but with off-target histone acetylation, increasing adverse effects .

Pharmacokinetic and Formulation Considerations

Q & A

Basic: What experimental approaches validate the mechanism of androgen receptor (AR) antagonism by this compound?

Answer:

- Binding assays : Radioligand competition assays using [³H]-R1881 (a synthetic androgen) confirm direct AR binding. IC₅₀ values are determined by displacing R1881 in AR-positive cell lines (e.g., LNCaP) .

- Nuclear translocation inhibition : Immunofluorescence or subcellular fractionation assays quantify AR retention in the cytoplasm. For example, enzalutamide reduces nuclear AR by >80% in prostate cancer models .

- Transcriptional suppression : Luciferase reporter assays (e.g., PSA-driven reporters) measure inhibition of AR-dependent gene activation .

Advanced: How can researchers address discrepancies in AR degradation efficacy observed between parental and resistant cell lines?

Answer:

- Mechanistic profiling : Compare HSP90/AR complex stability via co-immunoprecipitation in enzalutamide-resistant C4-2 cells versus parental lines. Hybrid derivatives (e.g., compound 2-75) induce HSP90 degradation more potently than SAHA, resolving resistance-linked discrepancies .

- Proteasomal inhibition : Treat cells with MG-132 to determine if AR degradation is proteasome-dependent. If blocked, confirm ubiquitination via Western blot .

- Transcriptomic analysis : RNA-seq identifies compensatory pathways (e.g., glucocorticoid receptor upregulation) that may counteract AR loss .

Basic: What chromatographic methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (e.g., 2.1 × 50 mm, 1.8 µm) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 5 min. LLOQ: 1 ng/mL in plasma .

- Sample prep : Protein precipitation with acetonitrile (3:1 ratio) achieves >95% recovery. Validate precision (CV <15%) and accuracy (85–115%) per FDA guidelines .

Advanced: What strategies improve the bioavailability of amorphous formulations of this compound?

Answer:

- Solid dispersion optimization : Use spray-drying with polymers (e.g., HPMCAS-LF) to stabilize the amorphous phase. XRPD confirms amorphous structure (halo pattern), while DSC shows absence of melting endotherms .

- Dissolution testing : Compare solubility in biorelevant media (FaSSIF/FeSSIF) vs. crystalline forms. Amorphous formulations show 3–5× higher solubility at pH 6.8 .

- Stability studies : Accelerated storage (40°C/75% RH) monitors recrystallization via PXRD. Polymers like PVP-VA64 reduce moisture-induced crystallization .

Basic: How is the compound’s selectivity for AR over other nuclear receptors validated?

Answer:

- Panel screening : Test against glucocorticoid (GR), progesterone (PR), and estrogen (ER) receptors using reporter assays (e.g., GRE-driven luciferase). Enzalutamide shows >100× selectivity for AR vs. GR/PR .

- Cross-reactivity assays : Measure binding affinity via fluorescence polarization (e.g., Invitrogen’s LanthaScreen TR-FRET). Ki values for non-AR targets should exceed 10 µM .

Advanced: What combinatorial therapies enhance efficacy in AR-positive triple-negative breast cancer (TNBC)?

Answer:

- CDK4/6 co-inhibition : Combine with ribociclib (150 mg/kg daily) in AR+ TNBC xenografts. Synergy is assessed via Bliss independence models; enzalutamide + ribociclib reduces tumor volume by 70% vs. monotherapy .

- HDAC hybrid molecules : Compounds like 1005 downregulate HSP90 and AR simultaneously, achieving IC₅₀ values of 0.8 µM in enzalutamide-resistant models .

Basic: What in vitro assays assess cytotoxicity and therapeutic index?

Answer:

- Cell viability : MTT assays in AR+ (LNCaP) vs. AR− (PC-3) cells. Enzalutamide IC₅₀: 10–20 µM in AR+ lines vs. >100 µM in AR− .

- Therapeutic index : Calculate ratio of IC₅₀ in normal fibroblasts (e.g., MRC-5) vs. cancer cells. A ratio >5 indicates favorable safety .

Advanced: How do researchers resolve conflicting data on HSP90 fragment generation post-treatment?

Answer:

- Western blot optimization : Use antibodies targeting HSP90 N-terminal (e.g., AC88) vs. C-terminal (e.g., H114). Hybrid compounds induce a ~55 kDa fragment detectable with H114 but not AC88, confirming cleavage .

- Pulse-chase assays : Track ³⁵S-labeled HSP90 degradation kinetics. Fragment accumulation correlates with enzalutamide derivative concentration .

Basic: What synthetic routes produce high-purity batches of the compound?

Answer:

- Key intermediates : Synthesize 4-cyano-3-(trifluoromethyl)aniline via Ullmann coupling, then cyclize with 5,5-dimethyl-2-thioxoimidazolidin-4-one. Final purity (>99%) is confirmed by HPLC (C18, 220 nm) .

- Impurity control : Monitor residual solvents (e.g., DMF) via GC-MS, ensuring levels <0.1% per ICH Q3C .

Advanced: What biomarkers predict response in heterogeneous tumor populations?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.